molecular formula C15H21NO4 B5375020 4-(3-methoxy-4-propoxybenzoyl)morpholine

4-(3-methoxy-4-propoxybenzoyl)morpholine

Cat. No.: B5375020
M. Wt: 279.33 g/mol
InChI Key: UNIMIRBEQPHIBJ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-propoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl group substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. Morpholine derivatives are widely studied for their diverse pharmacological and material science applications due to their tunable electronic and steric properties. This compound’s structure allows for unique interactions in biological systems and chemical reactions, influenced by the electron-donating propoxy group and the planar aromatic system .

Properties

IUPAC Name

(3-methoxy-4-propoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-8-20-13-5-4-12(11-14(13)18-2)15(17)16-6-9-19-10-7-16/h4-5,11H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIMIRBEQPHIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s closest analogs differ in substituent type, position, and functional groups. Key comparisons include:

Table 1: Structural and Physical Properties of Morpholine Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key References
4-(3-Methoxy-4-propoxybenzoyl)morpholine -OCH₃ (3), -OCH₂CH₂CH₃ (4) C₁₅H₂₁NO₄ 279.34 Not reported Inferred
4-(3-Iodo-4-methoxybenzoyl)morpholine -I (3), -OCH₃ (4) C₁₂H₁₄INO₃ 347.15 Not reported
4-(3-Bromo-4-methoxybenzyl)morpholine -Br (3), -OCH₃ (4), benzyl C₁₂H₁₆BrNO₂ 284.15 Not reported
4-[(4-Methoxyphenyl)sulfonyl]morpholine -SO₂- (4), -OCH₃ (4) C₁₁H₁₅NO₄S 257.30 109–110
4-(4-Nitrobenzyl)morpholine -NO₂ (4), benzyl C₁₁H₁₄N₂O₃ 222.24 Not reported
Key Observations:

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂CH₃) enhance solubility in polar solvents but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., -NO₂, -SO₂-) .

Synthetic Routes :

  • Morpholine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-[(4-methoxyphenyl)sulfonyl]morpholine was prepared using Grignard reagents and flash column chromatography .
  • Bromo- and iodo-substituted analogs (e.g., 4-(3-iodo-4-methoxybenzoyl)morpholine) may require halogenation or Suzuki-Miyaura coupling for aryl-halogen bond formation .

Spectroscopic Data :

  • Substituent positioning significantly affects NMR spectra. For instance, misplacement of bromine in VPC-14449 (4-(4-(2,4-dibromoimidazol-1-yl)thiazol-2-yl)morpholine) led to discrepancies in reported NMR data, underscoring the need for precise synthesis .

Stability and Reactivity

  • Thermal Stability : Melting points for sulfonyl derivatives (109–110°C) are higher than those of benzoyl analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) in sulfonyl groups .
  • Hydrolytic Sensitivity : Propoxy and methoxy groups are generally resistant to hydrolysis under physiological conditions, whereas nitro or bromo substituents may participate in nucleophilic substitution .

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